tert-Butyl (2-(thiophen-2-yl)ethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate: is an organic compound that features a thiophene ring, an ethylamine group, and a tert-butyl ester. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate typically involves the reaction of thiophene-2-ethylamine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamine group can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}ethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule with therapeutic properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of tert-butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate is not well-documented. based on its structure, it is likely to interact with biological targets through its thiophene ring and ethylamine group. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene and ethylamine moieties but lacks the tert-butyl ester group.
tert-Butyl bromoacetate: Contains the tert-butyl ester group but lacks the thiophene and ethylamine moieties.
Thiophene derivatives: Various thiophene-based compounds with different substituents, such as thiophene sulfoxides and thiophene sulfones.
Uniqueness: tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate is unique due to the combination of its thiophene ring, ethylamine group, and tert-butyl ester. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
tert-butyl 2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)15-11(14)9-13-7-6-10-5-4-8-16-10/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
LUALZSVOHMOYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.